mechanism of mitochondrial accumulation for Phosphonium, [3-(dimethylamino)propyl]triphenyl-
mechanism of mitochondrial accumulation for Phosphonium, [3-(dimethylamino)propyl]triphenyl-
An In-Depth Technical Guide on the Mitochondrial Accumulation of [3-(Dimethylamino)propyl]triphenylphosphonium
Executive Summary
The targeted delivery of small molecules and probes to the mitochondrial matrix is a cornerstone of modern bioenergetic research and mitochondrial pharmacology. The triphenylphosphonium (TPP) moiety is the most widely utilized vector for this purpose, functioning as a delocalized lipophilic cation (DLC)[1]. However, conjugating an ionizable functional group—such as the tertiary amine in [3-(dimethylamino)propyl]triphenylphosphonium —introduces complex thermodynamic variables that fundamentally alter its accumulation profile.
This whitepaper dissects the biophysical mechanisms governing the mitochondrial uptake of dimethylamino-TPP derivatives. By analyzing the interplay between the mitochondrial membrane potential ( ΔΨm ), the pH gradient ( ΔpH ), and the acid dissociation constant (pKa) of the linker, we provide researchers with a predictive framework and self-validating experimental protocols to accurately quantify mitochondrial targeting.
Thermodynamic Principles of Delocalized Lipophilic Cations (DLCs)
The Role of the TPP+ Vector
The inner mitochondrial membrane (IMM) is highly impermeable to hydrophilic ions. The TPP+ moiety overcomes this barrier through its unique structural chemistry. The positive charge of the phosphorus atom is sterically shielded and electronically delocalized across three hydrophobic phenyl rings. This delocalization drastically lowers the enthalpy of desolvation required for the cation to partition from the aqueous cytosol into the hydrophobic core of the lipid bilayer[2]. Consequently, TPP+ derivatives can cross the IMM without the need for specific protein transporters[1].
The Nernstian Drive
The primary driving force for TPP+ accumulation is the highly negative mitochondrial membrane potential ( ΔΨm ), generated by the proton-pumping action of the electron transport chain (ETC)[1]. For a simple, non-ionizable mono-cation, accumulation at equilibrium is dictated strictly by the Nernst equation:
ΔΨ=zFRTln([C]out[C]in)
At physiological temperature (37°C), this simplifies to an approximate 10-fold accumulation for every 61.5 mV of membrane potential[1]. Given a typical ΔΨm of -140 to -180 mV, simple TPP+ compounds achieve a 100- to 1000-fold concentration in the mitochondrial matrix relative to the cytosol.
The Impact of Ionizable Linkers: ΔΨm , ΔpH , and pKa Interplay
The addition of a 3-(dimethylamino)propyl linker fundamentally shifts the accumulation thermodynamics. The dimethylamino group is a weak base with a physiological pKa of approximately 9.5. This means that at physiological pH, the molecule exists in an equilibrium between two states:
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The Mono-cation: TPP+ with a neutral tertiary amine (membrane permeant).
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The Di-cation: TPP+ with a protonated tertiary amine (highly hydrophilic, membrane impermeant).
The Exclusion Effect of the Alkaline Matrix
Because the ETC pumps protons out of the matrix, the mitochondrial matrix is more alkaline (pH ~ 8.0) than the cytosol (pH ~ 7.2). This ΔpH gradient directly impacts the protonation state of the dimethylamino group.
While the mono-cationic form easily crosses the IMM driven by ΔΨm , once inside the alkaline matrix, a smaller fraction of the molecules becomes protonated compared to the cytosol. Because the overall accumulation is restricted by the equilibrium of the permeant mono-cation, the weakly basic amine effectively reduces the total accumulation of the compound compared to a simple TPP+ analog[3].
The total accumulation ratio ( AC ) for an ionizable basic TPP+ compound is described by the modified equation:
AC=1061.5ΔΨm×1+10pKa−pHout1+10pKa−pHin
Because pHin>pHout , the fractional multiplier is less than 1, leading to a suppression of uptake.
Fig 1: Thermodynamic equilibrium and membrane traversal of dimethylamino-TPP+.
Quantitative Modeling of Accumulation
To illustrate the suppressive effect of the basic dimethylamino linker, we can model the theoretical accumulation ratios. The table below compares a simple, non-ionizable TPP+ cation (e.g., methyltriphenylphosphonium) against[3-(dimethylamino)propyl]triphenylphosphonium under varying bioenergetic states.
| Compound Type | ΔΨm (mV) | Matrix pH | Cytosol pH | Permeant Fraction (Cytosol) | Permeant Fraction (Matrix) | Net Accumulation Ratio (In/Out) |
| Simple TPP+ | -150 | 8.0 | 7.2 | 100% | 100% | 275.0 |
| Dimethylamino-TPP+ | -150 | 8.0 | 7.2 | ~0.5% | ~3.0% | 44.5 |
| Simple TPP+ | -180 | 8.0 | 7.2 | 100% | 100% | 848.0 |
| Dimethylamino-TPP+ | -180 | 8.0 | 7.2 | ~0.5% | ~3.0% | 137.4 |
| Dimethylamino-TPP+ * | -150 | 7.2 | 7.2 | ~0.5% | ~0.5% | 275.0 |
*Modeled in the presence of Nigericin, an ionophore that collapses ΔpH while maintaining ΔΨm , demonstrating that the suppression is entirely ΔpH -dependent.
Experimental Methodology: Self-Validating ISE Protocol
To empirically validate the accumulation of[3-(dimethylamino)propyl]triphenylphosphonium without the confounding variables of whole-cell assays (where plasma membrane potential ΔΨp complicates measurements[4]), researchers must use isolated mitochondria paired with a TPP+ Ion-Selective Electrode (ISE)[5].
Causality in Reagent Selection
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Isolated Mitochondria: Isolates the ΔΨm variable, allowing precise thermodynamic calculations based on external buffer depletion.
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Succinate & Rotenone: Succinate drives Complex II. Rotenone is strictly required to inhibit Complex I, preventing reverse electron transport (RET). RET generates reactive oxygen species (ROS) that can damage the IMM and artificially dissipate ΔΨm .
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FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): A potent protonophore used as a mandatory internal negative control.
Step-by-Step Workflow
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Electrode Calibration: Insert the TPP+ ISE into a temperature-controlled (37°C) chamber containing 2 mL of respiration buffer (120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2). Add the dimethylamino-TPP+ compound in three sequential 1 µM aliquots to establish a logarithmic voltage calibration curve.
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Mitochondrial Addition: Add isolated rat liver mitochondria (to a final concentration of 1 mg protein/mL). A slight drop in voltage may occur due to non-specific membrane binding.
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Energization: Inject 5 mM Succinate and 2 µM Rotenone. The ETC will rapidly generate ΔΨm and ΔpH . The ISE voltage will drop sharply as the mono-cationic form of the compound is driven into the matrix. Wait 3-5 minutes for steady-state equilibrium.
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Validation (Uncoupling): Inject 1 µM FCCP. This collapses the proton motive force.
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Self-Validation Check: If the compound was truly accumulated via ΔΨm , the ISE signal will rapidly return to the baseline calibration level as the compound effluxes. Failure to return to baseline indicates artifactual lipophilic binding rather than true matrix accumulation.
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Fig 2: Self-validating TPP+ ion-selective electrode (ISE) experimental workflow.
References
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Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., ... & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043-10120. URL: [Link]
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Ross, M. F., Kelso, G. F., Blaikie, F. H., James, A. M., Cocheme, H. M., Filipovska, A., ... & Murphy, M. P. (2008). Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 411(3), 633-642. URL: [Link]
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Finichiu, P. G., James, A. M., Larsen, L., Smith, R. A. J., & Murphy, M. P. (2013). Mitochondrial accumulation of a lipophilic cation conjugated to an ionisable group depends on membrane potential, pH gradient and pKa: implications for the design of mitochondrial probes and therapies. Journal of Bioenergetics and Biomembranes, 45(2), 165-173. URL: [Link]
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Tan, J., Chu, C., Qi, J., Li, W., Zheng, Y., Macosko, E. Z., ... & Zhang, Y. (2020). Anionic Polymers Promote Mitochondrial Targeting of Delocalized Lipophilic Cations. Advanced Science, 7(16), 2001242. URL: [Link]
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Kalyanaraman, B., Cheng, G., Hardy, M., Ouari, O., Sikora, A., Zielonka, J., & Dwinell, M. B. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
